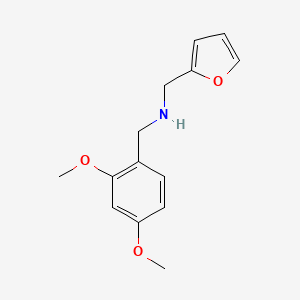
4-Fluorophenacyl thiocyanate
Übersicht
Beschreibung
4-Fluorophenacyl thiocyanate is a chemical compound with the molecular formula C9H6FNOS . It is commonly used as a starting compound for the synthesis of photoactivatable molecules.
Synthesis Analysis
The synthesis of 4-Fluorophenacyl thiocyanate involves the reaction of Potassium thiocyanate and 2-Bromo-4’-fluoroacetophenone . Thiocyanate synthesis can also be achieved by C-S coupling or substitution .Molecular Structure Analysis
The molecular structure of 4-Fluorophenacyl thiocyanate consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis
4-Fluorophenacyl thiocyanate is a white crystalline powder. It has a molecular weight of 195.2100 g/mol .Wissenschaftliche Forschungsanwendungen
4-Fluorophenacyl Thiocyanate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Fluorescent Dyes: 4-Fluorophenacyl thiocyanate (4-FPTC) is commonly used as a reagent in the synthesis of fluorescent dyes. These dyes have a wide range of applications, including biological imaging and the development of sensors that can detect specific molecules or ions.
Labeling of Proteins: In biochemistry, 4-FPTC is utilized for labeling proteins. This process is crucial for studying protein interactions, structures, and functions, which can lead to significant discoveries in understanding biological processes and diseases.
Antibacterial and Antiparasitic Applications: Thiocyanate derivatives, including 4-FPTC, exhibit antibacterial and antiparasitic activities. These properties make them valuable in the development of new treatments for infections caused by bacteria or parasites .
Anticancer Activities: Research has shown that thiocyanate derivatives can also have anticancer effects. The introduction of SCN groups into parent molecules to construct SCN-containing small organic molecules is a promising area in cancer research .
Wastewater Treatment: Thiocyanates are involved in the treatment of industrial wastewater containing thiocyanate. The degradation process of thiocyanate by microbes is an area of active research, providing theoretical guidance for practical application in environmental remediation .
Synthetic Drugs and Bioactive Molecules: The presence of thiocyanates in natural products and synthetic drugs highlights their importance in pharmacology. The creation of sulfur-containing compounds through thiocyanation reactions is a key area in drug development .
Green Chemistry and Sustainable Practices: Advancements in photochemical and electrochemically induced thiocyanation strategies are contributing to the evolution of green and sustainable chemistry practices. These methods are important for creating various bonds essential in organic synthesis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSZJFCYAQUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400756 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenacyl thiocyanate | |
CAS RN |
43045-16-5 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
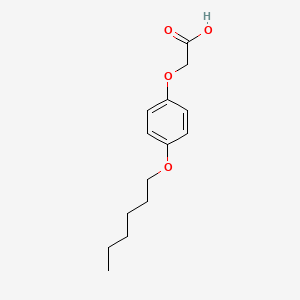
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

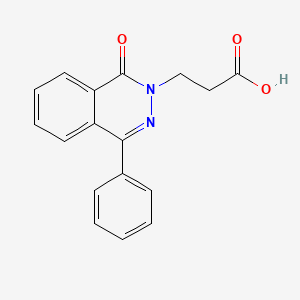
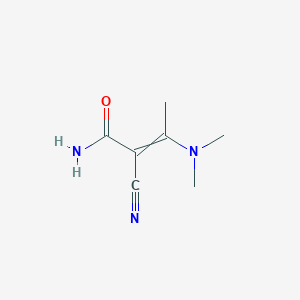
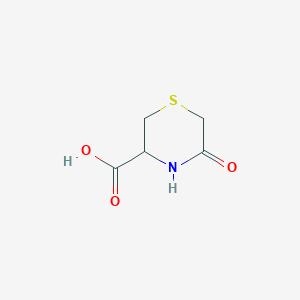
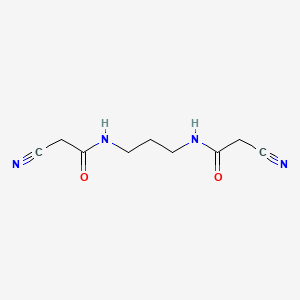
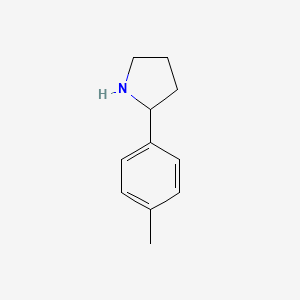


![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
